molecular formula C13H14BrN3O B2454297 3-bromo-N-(1-cyano-2-methylcyclopentyl)pyridine-2-carboxamide CAS No. 1808830-50-3

3-bromo-N-(1-cyano-2-methylcyclopentyl)pyridine-2-carboxamide

Cat. No. B2454297
CAS RN: 1808830-50-3
M. Wt: 308.179
InChI Key: BYKRIFYEEDFWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(1-cyano-2-methylcyclopentyl)pyridine-2-carboxamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent activator of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in regulating various physiological processes in the human body. In

Scientific Research Applications

3-bromo-N-(1-cyano-2-methylcyclopentyl)pyridine-2-carboxamide has been widely used in scientific research due to its ability to activate sGC, which leads to the production of cyclic guanosine monophosphate (cGMP). This compound has been shown to have potential applications in various fields, including cardiovascular diseases, pulmonary hypertension, and cancer. In cardiovascular diseases, the activation of sGC by this compound 41-2272 has been shown to improve myocardial function, reduce pulmonary vascular resistance, and increase cardiac output. In pulmonary hypertension, this compound 41-2272 has been shown to improve pulmonary vascular remodeling and reduce pulmonary artery pressure. In cancer, this compound 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1-cyano-2-methylcyclopentyl)pyridine-2-carboxamide involves the activation of sGC, which leads to the production of cGMP. cGMP is a second messenger that regulates various physiological processes in the human body, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. The activation of sGC by this compound 41-2272 leads to an increase in cGMP levels, which results in the relaxation of smooth muscles and vasodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly attributed to its ability to activate sGC and increase cGMP levels. This compound has been shown to have several effects on the human body, including vasodilation, smooth muscle relaxation, and inhibition of platelet aggregation. In addition, this compound 41-2272 has been shown to have anti-inflammatory and anti-proliferative effects, which makes it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N-(1-cyano-2-methylcyclopentyl)pyridine-2-carboxamide in lab experiments include its high potency, specificity, and selectivity for sGC. This compound has been extensively studied, and several modifications have been made to improve its yield and purity. However, there are also some limitations to using this compound 41-2272 in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle and store the compound.

Future Directions

There are several future directions for the research on 3-bromo-N-(1-cyano-2-methylcyclopentyl)pyridine-2-carboxamide. One of the main areas of research is the development of novel sGC activators that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential applications of this compound 41-2272 in the treatment of various diseases, including cardiovascular diseases, pulmonary hypertension, and cancer. In addition, the use of this compound 41-2272 in combination with other drugs or therapies is also an area of interest for future research.

Synthesis Methods

The synthesis of 3-bromo-N-(1-cyano-2-methylcyclopentyl)pyridine-2-carboxamide involves several steps, including the reaction of 2-cyano-3-methylpyridine with 1-bromo-2-methylcyclopentene to form 3-bromo-N-(2-methylcyclopentyl)pyridine-2-carboxamide. This intermediate is then reacted with sodium cyanide to produce this compound. The synthesis of this compound has been extensively studied, and several modifications have been made to improve the yield and purity of the final product.

properties

IUPAC Name

3-bromo-N-(1-cyano-2-methylcyclopentyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c1-9-4-2-6-13(9,8-15)17-12(18)11-10(14)5-3-7-16-11/h3,5,7,9H,2,4,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKRIFYEEDFWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(C#N)NC(=O)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.